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Sample Preparation Protocols

Proper sample preparation is critical for obtaining high-quality, reproducible spectra.

e FTIR Sample Preparation (KBr Pellet Method)

o Procedure: Thoroughly mix approximately 1-2 mg of your purified, freeze-dried FA sample with
about 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in a mortar and pestle.
Press the homogeneous mixture under vacuum in a hydraulic press to form a transparent pellet
[1][2].

o Background Measurement: Always run a background scan with a pure KBr pellet before
analyzing your sample.

¢ NMR Sample Preparation

o 'H-NMR Procedure: Dissolve ~50 mg of freeze-dried FA in a mixture of 0.4 mL of Deuterium
Oxide (D20) and 0.02 mL of 5 M Sodium Deuteroxide (NaOD). The NaOD helps solubilize
the FA by raising the pH. Transfer the solution to a standard 5 mm NMR tube for analysis [1].

o 3C-NMR Procedure: 13C-NMR requires a higher sample concentration due to the low natural
abundance of the 13C isotope. You will need to prepare a more concentrated solution, often
using a compatible deuterated solvent like NaOD/D20 or DMSO-d6. Be prepared for longer
data acquisition times, potentially over several hours [3] [4].

The workflow below summarizes the key steps from sample preparation to spectral interpretation.
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Experimental workflow for the spectral analysis of fulvic acids.

FTIR Spectral Analysis

FTIR spectroscopy is used to identify the main functional groups in FA. The table below lists the

characteristic absorption bands and their assignments based on research.

Wavenumber . .
(cm-) Band Assignment Functional Group / Structure
~3400 O-H stretching Alcohols, phenols, carboxylic acids [1] [5]
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Wavenumber . .
( ) Band Assignment Functional Group / Structure
cm™?
~2920, ~2850 C-H stretching Aliphatic methylene groups [3] [1]
~1720 C=0 stretching Carboxylic acids, aldehydes, ketones [3] [1]
~1620 C=0 stretching, C=C Aromatic rings, quinones, conjugated ketones
(31 [1][3]
~1400 C-H bending, O-H Aliphatic groups, phenols [1]
deformation
~1200 C-O stretching, O-H Phenols, carboxylic acids [1]
deformation

Key Insights from Research:

e A study on composting found that as organic matter matures, FTIR spectra show a decrease in
aliphatic structures (bands at ~2920, 2850 cm~1) and an increase in aromaticity (band at ~1620
cm™1), indicating a higher degree of humification [3].

¢ In-situ ATR-FTIR can monitor FA's interaction with mineral surfaces. Research on Suwannee River FA
adsorbed onto boehmite showed spectral shifts consistent with outer-sphere complexation, primarily
through carboxylic groups [6].

NMR Spectral Analysis

NMR spectroscopy provides detailed information about the carbon skeleton and proton environments in FA.

The chemical shift tables below serve as a guide for interpretation.

Table 1: tH-NMR Chemical Shifts for Fulvic Acid [1]

Chemical Shift

Proton Assignment Structural Environment
(ppm)
0.6-1.8 Aliphatic protons Methylene (CHz) and methyl (CHs) groups in long
chains [1]
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Chemical Shift

Proton Assignment Structural Environment
(ppm)
3.0-45 Protons on carbons bound Carbohydrates, amino acids, methoxy groups [4]
to O/N
50-6.5 Olefinic & aromatic protons Protons on aromatic rings or double bonds [1]
7.0-85 Aromatic protons Aromatic rings with higher substitution [1]

Table 2: 13C-NMR Chemical Shifts for Fulvic Acid [3] [4]

Chemical Shift (ppm) Carbon Assignment Structural Environment

0-50 Aliphatic C Alkyl chains, methyl, methylene groups
50 - 110 C-O/C-N bonded C Carbohydrates, methoxy, amino sugars
110 - 160 Aromatic / Olefinic C Aromatic and phenolic carbon

160 - 190 Carboxyl / Amide C Carboxylic acids, esters, amides

Key Insights from Research:

e A comparative NMR study of peat-derived humic substances concluded that FA is "diagenetically
downstream of HA," supporting the theory that FA is a product of further degradation of larger humic
structures [4].

e 2D-NMR techniques provide superior resolution. One study demonstrated that the proton region
typically assigned to carbohydrates (3.0-4.5 ppm) has substantial contributions from amino acids and
oxidized aliphatic chains, which can be resolved with 2D methods [4].

Application Notes for Drug Development

For professionals in drug development, understanding the bioactivity of FA is crucial.

¢ Antioxidant Activity Correlation: A 2025 study found that the fluorescence asymmetry ratio
(ASM350) is closely correlated (R2 = 0.96) with the antioxidant capacity of FA fractions. This suggests
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that simple fluorescence measurements could be a rapid, non-destructive quality control metric for
sourcing FAs with enhanced antioxidant properties for nutraceuticals [7].

e Colloidal Behavior: The stability of FA in solution is pH and cation-dependent. FA has higher
colloidal stability than HA, especially at alkaline pH, due to stronger electrostatic repulsion from its
more charged functional groups [5]. This is vital for formulating stable liquid products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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